Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
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Overview
Description
1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound featuring an azepane ring, an isoxazole ring, and a pyridine ring
Preparation Methods
The synthesis of 1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE can be compared with other similar compounds, such as:
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Pyrrolopyrazine derivatives: These compounds are known for their antimicrobial and kinase inhibitory activities.
The uniqueness of 1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H21N3O2 |
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Molecular Weight |
287.36 g/mol |
IUPAC Name |
azepan-1-yl-(6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C16H21N3O2/c1-3-12-10-13(14-11(2)18-21-15(14)17-12)16(20)19-8-6-4-5-7-9-19/h10H,3-9H2,1-2H3 |
InChI Key |
AJNQOKKYZPNVHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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